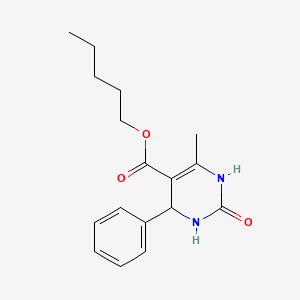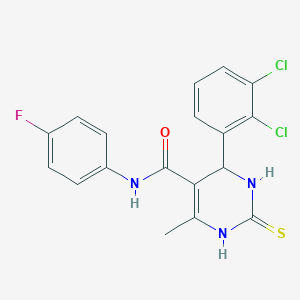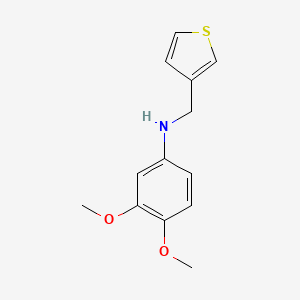![molecular formula C24H19N3O B5160974 N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)
N-isopropyldibenzo[a,c]phenazine-11-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyldibenzo[a,c]phenazine-11-carboxamide, also known as NPC, is a synthetic compound that belongs to the family of phenazine derivatives. NPC has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of N-isopropyldibenzo[a,c]phenazine-11-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also induce oxidative stress and activate signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can decrease the expression of certain proteins that are involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. This compound has also been found to increase the expression of proteins that are involved in apoptosis, such as caspase-3 and -9. Furthermore, this compound has been shown to decrease the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. This compound is also stable and has a long shelf life, which makes it convenient for storage and transportation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, this compound may have off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
For N-isopropyldibenzo[a,c]phenazine-11-carboxamide research could involve further elucidating its mechanism of action and investigating its potential in combination with other cancer treatments.
Synthesemethoden
N-isopropyldibenzo[a,c]phenazine-11-carboxamide can be synthesized using a multi-step process involving the reaction of 1,2-diaminobenzene with 2-chlorobenzoic acid followed by N-alkylation with isopropyl iodide. The resulting product is then subjected to a series of chemical reactions, including cyclization and amidation, to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-isopropyldibenzo[a,c]phenazine-11-carboxamide has shown promising results in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin, in cancer treatment.
Eigenschaften
IUPAC Name |
N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-14(2)25-24(28)15-11-12-20-21(13-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-14H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZWLNTZTYMZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B5160900.png)
![1-methyl-1-(7-oxo-2,3-dihydro-7H-furo[3,2-g]chromen-2-yl)ethyl benzoate](/img/structure/B5160909.png)

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)





![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

